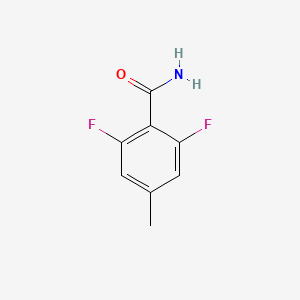

2,6-Difluoro-4-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Synthesis and Chemical Biology Investigations

Benzamide derivatives are a cornerstone in organic synthesis and chemical biology, valued for their versatile applications and presence in a wide array of biologically active molecules. mdpi.comcbijournal.com The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile building block, allowing for the introduction of various substituents to modulate pharmacological profiles. mdpi.comontosight.aiontosight.ai This structural motif is present in approximately 25% of all pharmaceuticals, highlighting the importance of amide bond formation as one of the most performed reactions in organic synthesis. cbijournal.com

In medicinal chemistry, benzamides are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com They are integral to drug discovery, with research exploring their potential as muscarinic receptor antagonists, enzyme inhibitors, and modulators of protein-protein interactions (PPIs). ontosight.aiontosight.aiacs.orgnih.gov The stability of the aromatic amide bond and the relative ease of synthesis from commercially available materials further enhance their utility. mdpi.com The ability to create diverse libraries of benzamide derivatives facilitates detailed structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development. mdpi.comacs.org

Overview of Fluorinated Benzamide Derivatives as Strategic Synthons in Contemporary Chemical Research

The incorporation of fluorine into benzamide scaffolds is a strategic decision in medicinal chemistry, leveraging the unique properties of the fluorine atom to enhance molecular characteristics. tandfonline.combohrium.com Fluorine, being the most electronegative element and having a small van der Waals radius comparable to hydrogen, can significantly alter a molecule's physicochemical and pharmacokinetic properties. tandfonline.com

Strategic fluorination of benzamides can lead to:

Improved Metabolic Stability: By blocking sites susceptible to metabolic degradation, fluorine can increase the half-life of a compound. tandfonline.combohrium.com

Enhanced Binding Affinity: Fluorine can modulate the electronic environment of the molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. tandfonline.combohrium.com

Modified Physicochemical Properties: Fluorination can influence properties such as lipophilicity and pKa, which affects membrane permeability and solubility. ontosight.aibohrium.comacs.org

Conformational Control: The presence of fluorine can impose conformational constraints on the molecule, which can be beneficial for binding to a specific target. bohrium.com

Fluorinated benzamides are therefore highly valued as "strategic synthons"—key building blocks used to construct more complex molecules with desirable properties. tandfonline.commdpi.com They are particularly prominent in the development of pharmaceuticals and agrochemicals. ontosight.ailookchem.com The growing interest in fluorinated organic compounds has spurred the development of novel synthetic methodologies to facilitate their creation. acs.orgresearchgate.net

Fundamental Research Questions Pertaining to 2,6-Difluoro-4-methylbenzamide

Key research inquiries include:

Synthesis and Reactivity: What are the most efficient synthetic routes to this compound and how does its specific fluorination pattern affect its reactivity in subsequent chemical transformations?

Conformational Analysis: How do the two ortho-fluorine atoms influence the rotational barrier of the C(aryl)-C(O) bond and the planarity of the benzamide moiety?

Intermediate Potential: How does this compound serve as an intermediate in the synthesis of more complex, biologically active molecules? Research into related structures shows that difluoro-substituted benzamides are used as building blocks for inhibitors of enzymes and receptors. ontosight.aiontosight.ai

Structure-Property Relationships: What are the specific effects of the 2,6-difluoro and 4-methyl substitution on its physical properties (e.g., solubility, crystal packing) and biological interactions compared to other isomeric or non-fluorinated benzamides?

Scope and Objectives of Academic Inquiry into this compound Systems

Academic inquiry into this compound and related systems is focused on leveraging its unique structural features for applications in materials science and medicinal chemistry. The primary objective is to use it as a versatile building block for creating novel compounds with tailored properties.

The scope of research encompasses:

Development of Novel Synthetic Methods: Creating efficient and scalable syntheses for this compound and its derivatives. rsc.org

Elucidation of Structure-Activity Relationships (SAR): Systematically modifying the core structure to understand how changes affect biological activity, for instance, in the development of new antibacterial agents or enzyme inhibitors. nih.gov

Application in Medicinal Chemistry: Using the compound as a scaffold to design and synthesize potential therapeutic agents. The 2,6-difluoro pattern is a known feature in compounds investigated for anticancer and other biological activities. ontosight.aiontosight.aiontosight.ai

Materials Science: Investigating the impact of the specific substitution pattern on the solid-state properties of the molecule, such as crystal structure and intermolecular interactions, which is relevant for the development of new organic materials. mdpi.com

The data below provides key identifiers and properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1803825-31-1 chemsrc.com |

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | this compound |

This data is compiled from publicly available chemical databases and may not have been experimentally verified in all cases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZIVHRIPSIVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro 4 Methylbenzamide and Its Chemical Congeners

Classical Amide Bond Formation Strategies Applied to Difluorobenzamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods have been successfully adapted for the preparation of difluorobenzamides.

Acyl Halide-Amine Coupling Approaches for Substituted Benzamides

A prevalent and robust method for synthesizing substituted benzamides involves the coupling of an acyl halide, typically an acyl chloride, with an appropriate amine. This nucleophilic acyl substitution reaction is widely used due to the high reactivity of acyl chlorides. smolecule.comsmolecule.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of difluorobenzamides, the corresponding 2,6-difluorobenzoyl chloride is a key intermediate. This can be prepared from 2,6-difluorobenzoic acid using standard halogenating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with ammonia (B1221849) or a primary/secondary amine yields the desired 2,6-difluorobenzamide (B103285) derivative. For instance, the reaction of 2,6-difluorobenzoyl chloride with ammonia provides 2,6-difluorobenzamide. smolecule.com

A notable industrial process involves the preparation of 2,6-difluorobenzoyl fluoride (B91410) by reacting 2,6-dichlorobenzoyl chloride with an alkali metal fluoride at high temperatures (above 150°C). epo.org The resulting 2,6-difluorobenzoyl fluoride is then reacted with ammonia in an inert polar solvent to produce 2,6-difluorobenzamide in high yield. epo.org

Table 1: Examples of Acyl Halide-Amine Coupling for Benzamide (B126) Synthesis

| Acyl Halide | Amine | Product | Reference |

| 2,6-Dichlorobenzoyl chloride | Ammonia | 2,6-Dichlorobenzamide | epo.org |

| 2,6-Difluorobenzoyl fluoride | Ammonia | 2,6-Difluorobenzamide | epo.org |

| 2,6-Difluorobenzoyl chloride | 4-Fluoroaniline | 2,6-Difluoro-N-(4-fluorophenyl)benzamide | smolecule.com |

This table is for illustrative purposes and may not be exhaustive.

Utilization of Peptide Coupling Reagents in Benzamide Construction

Peptide coupling reagents are a class of compounds developed to facilitate the formation of amide bonds, primarily in peptide synthesis, with minimal side reactions and racemization. uni-kiel.de These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. Their application has been extended to the synthesis of various amides, including substituted benzamides. acs.orgpeptide.com

Common classes of peptide coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). iris-biotech.denih.gov These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. iris-biotech.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and racemization. uni-kiel.denih.gov

Onium Salts: (Uronium/Aminium and Phosphonium salts) such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comuniurb.it These reagents are known for their high efficiency and rapid reaction times. peptide.com

The general protocol involves mixing the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIPEA) in an appropriate solvent. For instance, the coupling of a substituted benzoic acid with an amine using HATU and DIPEA in a solvent like dimethylformamide (DMF) is a common practice. nih.gov The use of EDC in combination with a catalytic amount of HOBt and DMAP has also been reported as an effective method for coupling electron-deficient anilines with carboxylic acids. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Name | Abbreviation | Class |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium Salt |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

This table provides examples of commonly used peptide coupling reagents.

Targeted Synthetic Routes for 2,6-Difluoro-4-methylbenzamide and Positional Isomers

The synthesis of specifically substituted benzamides like this compound requires precise control over the introduction of functional groups onto the benzene (B151609) ring.

Synthesis from Halogenated Benzoic Acid Precursors

A primary route to this compound starts from a correspondingly substituted benzoic acid, namely 2,6-difluoro-4-methylbenzoic acid. chemicalbook.com This precursor can be synthesized through various methods. One reported synthesis involves the oxidation of 2,6-difluoro-4-methylbenzaldehyde. chemicalbook.com The aldehyde is treated with silver (I) oxide and sodium hydroxide (B78521) in water, followed by acidification with hydrochloric acid to yield the desired benzoic acid. chemicalbook.com

Once the 2,6-difluoro-4-methylbenzoic acid is obtained, it can be converted to the target amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride, and then reacting it with ammonia.

An alternative approach to a related compound, 2,6-difluorobenzamide, involves the hydrolysis of 2,6-difluorobenzonitrile. chemicalbook.com This hydrolysis can be performed using hydrogen peroxide and sodium hydroxide. chemicalbook.com This method avoids the isolation of the carboxylic acid intermediate.

Regioselective Functionalization Techniques for Benzene Ring Substitution

Achieving the desired substitution pattern on the benzene ring is crucial for synthesizing specific isomers. Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. libretexts.orgnumberanalytics.com

Directing Effects of Substituents: Electron-donating groups (e.g., -CH₃, -OH) are typically ortho- and para-directors, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta-directors. numberanalytics.com Halogens, like fluorine, are deactivating yet ortho-, para-directing due to a combination of inductive and resonance effects. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions are classic examples of electrophilic aromatic substitution used to introduce alkyl and acyl groups. The regioselectivity is influenced by the existing substituents. numberanalytics.com

Nucleophilic Aromatic Substitution (SNA_r): In highly electron-deficient aromatic rings, such as those with multiple fluorine atoms, nucleophilic substitution can occur, where a nucleophile replaces a leaving group (like a fluorine atom). beilstein-journals.orgnih.gov The regioselectivity of such reactions can be influenced by the electronic environment and steric factors. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalating group (DMG). The DMG, often a group containing a heteroatom (e.g., -CONH₂, -OMe), directs the deprotonation of the ortho-proton by a strong base (like an organolithium reagent), followed by quenching with an electrophile.

For the synthesis of this compound, a potential route could involve starting with 3,5-difluorotoluene (B38592) and introducing the carboxyl group or a precursor at the 1-position. The methyl group would direct subsequent electrophilic substitution to the ortho and para positions, while the fluorine atoms would also exert their directing influence.

Advanced Synthetic Protocols for Structurally Related Difluorobenzamide Architectures

Modern synthetic chemistry continues to evolve, offering novel and more efficient methods for constructing complex molecules.

Recent research has focused on the development of novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety, starting from 2,6-difluorobenzamide. mdpi.com These syntheses involve multi-step sequences including condensation, acylation, and thioetherification reactions. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. beilstein-journals.org The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds between an aryl halide and an amine. This could be applied to the synthesis of N-aryl benzamides. The acyl-Buchwald-Hartwig cross-coupling (transamidation) is another advanced method that enables the interchange of amide groups. nsf.gov

The synthesis of complex, functionalized triptycene (B166850) derivatives has demonstrated unique directing effects of bridgehead substituents in electrophilic substitution, allowing for regioselective functionalization of the benzene rings within the triptycene core. osaka-u.ac.jp While not directly related to simple benzamides, these principles of regiocontrol in complex aromatic systems are at the forefront of synthetic design.

Oxidative Amidation Pathways in Benzamide Synthesis

Oxidative amidation has emerged as a powerful and direct method for the synthesis of benzamides, including fluorinated analogs. This approach typically involves the coupling of an aldehyde and an amine in the presence of an oxidizing agent and often a catalyst. nih.govresearchgate.net The in-situ formation of a hemiaminal intermediate, which is then oxidized to the corresponding amide, is a key feature of this pathway. researchgate.net

A variety of oxidizing agents have been employed for this transformation, including N-bromosuccinimide (NBS), tert-butyl hydroperoxide (TBHP), and even molecular oxygen (air). nih.govorganic-chemistry.org The choice of oxidant can be crucial for the reaction's efficiency and substrate scope.

Several catalytic systems have been developed to facilitate oxidative amidation. Early work by Nakagawa and co-workers utilized stoichiometric amounts of nickel peroxide. nih.gov Subsequent research has focused on developing more sustainable and efficient catalytic methods. For instance, copper-based catalysts, such as copper(I) iodide with an N-heterocyclic carbene ligand or copper-metal-organic frameworks (Cu-MOFs), have proven effective for the oxidative amidation of aldehydes with a broad range of amines. nih.govorganic-chemistry.org These reactions are often operationally simple and proceed under mild conditions. nih.gov

Ruthenium pincer complexes have also been used to catalyze the oxidative coupling of aldehydes and amines, with the notable advantage of releasing hydrogen gas as the only byproduct, thus avoiding the need for an external oxidant. researchgate.netmdpi.com Additionally, heterogeneous catalysts, such as activated carbon-supported nickel (Ni/C), have been developed for the amidation of aldehydes, offering the benefit of easy separation and reusability. rsc.org A proposed mechanism for the Ni/C catalyzed reaction involves the initial condensation of the aldehyde and amine to form an imine, which is then acted upon by the catalyst. rsc.org

Titanium superoxide (B77818) has been demonstrated as a heterogeneous catalyst for the oxidative amidation of aldehydes using saccharin (B28170) as the nitrogen source, providing a route to primary amides. rsc.org This method is noted for its tolerance of various functional groups and the reusability of the catalyst. lookchem.com

Table 1: Comparison of Catalytic Systems for Oxidative Amidation

| Catalyst System | Oxidant | Key Advantages | Reference |

| Nickel Peroxide | Stoichiometric | Early example of direct oxidative amidation | nih.gov |

| CuI/N-Heterocyclic Carbene | tert-Butyl Hydroperoxide | Effective for a wide range of substrates | organic-chemistry.org |

| Cu-MOF | NCS and aq. TBHP | Recyclable, heterogeneous catalyst, mild conditions | nih.gov |

| Ruthenium Pincer Complex | None (H₂ release) | Atom-economical, no external oxidant required | researchgate.netmdpi.com |

| Ni/C | None (Hydrogenation agent) | Reusable, heterogeneous catalyst | rsc.org |

| Titanium Superoxide | TBHP | Synthesis of primary amides, catalyst reusability | rsc.orglookchem.com |

Considerations for Stereoselective and Enantioselective Syntheses of Fluorinated Benzamides

The synthesis of chiral fluorinated benzamides is of significant interest due to the importance of stereochemistry in determining the biological activity of pharmaceutical compounds. nih.gov Achieving high levels of stereocontrol in the synthesis of these molecules presents a considerable challenge. nih.gov

Several strategies have been developed to address this challenge. One approach involves the use of chiral catalysts to control the formation of stereocenters. For example, cobalt(III) catalysts have been successfully employed in the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes to produce chiral isoindolinones with excellent enantioselectivity. acs.org This method has been shown to tolerate various substituents on the benzamide ring, including electron-donating and electron-withdrawing groups. acs.org

Another strategy utilizes chiral anion phase-transfer catalysis for the enantioselective fluorination of alkenes. pnas.org This method employs a chiral phosphate (B84403) anion to deliver a fluorine electrophile to an alkene, guided by a directing group on the substrate, such as an amide. This approach has been used to generate β-amino allylic fluorides with high enantioselectivity. pnas.org The electronic nature of substituents on the benzamide directing group can influence the reaction's success. pnas.org

Photoenzymatic methods have also emerged as a promising approach for the enantioselective synthesis of fluorinated amides. nih.gov A visible-light-driven ene-reductase system can generate carbon-centered radicals from fluorinated brominated amides, which then undergo enantioselective hydroalkylation with alkenes. nih.gov This technique allows for the creation of fluorinated amides with a remote stereocenter, achieving high yields and enantiomeric excess. nih.gov

The development of chiral catalysts for the asymmetric fluorination of various substrates is an active area of research. Nickel complexes with chiral ligands, such as DBFOX-Ph, have been shown to catalyze the enantioselective fluorination of β-ketoesters and oxindoles with high enantioselectivity. acs.org Similarly, palladium complexes have been used for the enantioselective fluorination of α-cyano esters. acs.org

Table 2: Enantioselective Fluorination Methods

| Method | Catalyst/System | Substrate Type | Key Features | Reference |

| [4+1] Annulation | CpxCoIII | N-Chlorobenzamides | Forms chiral isoindolinones, high enantioselectivity | acs.org |

| Chiral Anion Phase-Transfer Catalysis | Chiral Phosphate Anion | Alkenes with amide directing groups | Forms β-amino allylic fluorides, high enantioselectivity | pnas.org |

| Photoenzymatic Hydroalkylation | Ene-reductase/Visible Light | Fluorinated brominated amides and alkenes | Creates remote stereocenters, high yield and ee | nih.gov |

| Asymmetric Fluorination | Ni(ClO₄)₂/DBFOX-Ph | β-Ketoesters, Oxindoles | High enantioselectivity | acs.org |

| Asymmetric Fluorination | Palladium Complex | α-Cyano Esters | High enantioselectivity | acs.org |

Development of Catalytic Methods for Benzamide Formation

The development of efficient and versatile catalytic methods for the formation of the amide bond is a central theme in modern organic synthesis. mdpi.com Traditional methods often require the use of stoichiometric activating agents, which can be wasteful and expensive. mdpi.com Catalytic approaches offer a more atom-economical and sustainable alternative.

A variety of transition metals have been explored for their catalytic activity in amide bond formation. Nickel-based catalysts have shown significant promise due to the low cost and high abundance of nickel. mdpi.comsioc-journal.cn Nickel(II) pincer complexes, for instance, have been used to catalyze the dehydrogenative coupling of aldehydes and amines to form amides. mdpi.com Kinetic studies of such systems can provide valuable insights into the reaction mechanism, such as identifying the rate-determining step. mdpi.com Heterogeneous nickel catalysts, like Ni/C, have also been developed for the amidation of aldehydes, demonstrating good reusability. rsc.org

Rhodium catalysts have also been employed in the oxidative coupling of aldehydes with amines. researchgate.netmdpi.com These systems often require an oxidant to drive the reaction. researchgate.net Furthermore, rhodium(III) catalysis has been utilized for the regio- and stereoselective fluoroalkenylation of benzamides with gem-difluorostyrenes. nih.gov

Cobalt catalysts have been used in the C-H activation and annulation of benzamides with fluorine-containing alkynes to synthesize fluoroalkylated isoquinolinones. kit.ac.jp This highlights the utility of catalytic C-H activation strategies in constructing complex fluorinated heterocycles from simple benzamide precursors.

In addition to transition metal catalysis, other catalytic systems have been developed. For example, borane-pyridine has been shown to be an efficient liquid catalyst for the direct amidation of carboxylic acids and amines, tolerating a range of functional groups. researchgate.net

The choice of catalyst and reaction conditions can significantly impact the scope and efficiency of benzamide synthesis. The development of new catalytic systems continues to be a major focus, aiming for milder reaction conditions, broader substrate compatibility, and improved sustainability.

Table 3: Catalysts for Benzamide Formation

| Catalyst Type | Reaction Type | Substrates | Key Features | Reference |

| Nickel(II) Pincer Complex | Dehydrogenative Coupling | Aldehydes and Amines | Cost-effective 3d metal catalyst | mdpi.com |

| Ni/C | Amidation | Aldehydes and Amines | Reusable heterogeneous catalyst | rsc.org |

| Rhodium Complex | Oxidative Coupling | Aldehydes and Amines | Requires an oxidant | researchgate.netmdpi.com |

| Rhodium(III) | Fluoroalkenylation | Benzamides and gem-Difluorostyrenes | Regio- and stereoselective | nih.gov |

| Cobalt | C-H Activation/Annulation | Benzamides and Fluorinated Alkynes | Synthesis of complex heterocycles | kit.ac.jp |

| Borane-Pyridine | Direct Amidation | Carboxylic Acids and Amines | Liquid catalyst, good functional group tolerance | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 2,6 Difluoro 4 Methylbenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic core of 2,6-difluoro-4-methylbenzamide is subject to both electrophilic and nucleophilic substitution reactions, with the fluorine and methyl substituents exerting strong directing effects.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the fluorine atoms and the methyl group have competing influences on the regioselectivity of the reaction. Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. minia.edu.eg The two fluorine atoms at positions 2 and 6 strongly deactivate the ring towards electrophilic attack due to their high electronegativity and inductive electron withdrawal. csbsju.eduresearchgate.net This deactivation is somewhat counteracted by the electron-donating methyl group at position 4.

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Fluorine | 2, 6 | Inductively withdrawing, resonance donating | Ortho, Para-directing (deactivating) |

| Methyl | 4 | Inductively donating, hyperconjugation | Ortho, Para-directing (activating) |

| Amide | 1 | Inductively withdrawing, resonance withdrawing | Meta-directing (deactivating) |

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho to the activating methyl group and meta to the deactivating fluorine and amide groups.

Nucleophilic Aromatic Substitution:

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The strong negative inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, which lowers the activation energy of the reaction. stackexchange.com This effect makes fluorides more reactive in SNAr reactions compared to other halogens. stackexchange.com Nucleophilic attack is anticipated to occur at the positions activated by the fluorine atoms, primarily at the C2 and C6 positions. The reaction conditions, the nature of the nucleophile, and the molar ratio of reactants play a decisive role in the selectivity of these reactions. rsc.org

Directed Modifications at the Amide Nitrogen Center

The amide nitrogen of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the substitution of the amide hydrogen with an alkyl group. A general procedure for N-alkylation involves treating the benzamide (B126) with a base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. This method provides a direct route to α-sulfenylated ketones. nih.gov

N-Acylation: In N-acylation, an acyl group is introduced at the nitrogen atom. This is typically achieved by reacting the benzamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

The ability to perform N-alkylation and N-acylation allows for the synthesis of a wide array of N-substituted benzamide derivatives. nih.govresearchgate.net These modifications can significantly alter the molecule's physical, chemical, and biological properties. For instance, the introduction of different functional groups can influence the compound's solubility, lipophilicity, and ability to participate in intermolecular interactions.

Transformations and Functionalization of the Aromatic Methyl Group

The methyl group at the C4 position offers another site for chemical modification. One common strategy is the substitution of the methyl group with various purine (B94841) derivatives. nih.gov This can be achieved by first halogenating the methyl group, for example, using N-bromosuccinimide (NBS) to form a benzylic bromide, which can then be reacted with a suitable nucleophile, such as a purine derivative.

Impact of Fluorine Substituents on Reaction Pathways and Electronic Properties

The fluorine atoms at the C2 and C6 positions have a profound impact on the reactivity and electronic properties of the molecule.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic attack. researchgate.netstackexchange.com

Resonance Effect: Fluorine can also donate a lone pair of electrons to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. csbsju.edu However, the inductive effect generally outweighs the resonance effect. csbsju.edu

C-F Bond Strength: The high bond dissociation energy of the C-F bond often makes fluorine a blocking group to prevent metabolic degradation at that position. nih.gov

Reactivity Modulation: In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome. rsc.org The presence of fluorine can lead to new reactivities and transformations that are not observed in their non-fluorinated counterparts. rsc.org

The electronic effects of the fluorine substituents are summarized below:

| Property | Influence of Fluorine Substituents |

|---|---|

| Electron Density of Aromatic Ring | Decreased due to strong inductive withdrawal |

| Susceptibility to Electrophilic Attack | Decreased (deactivation) |

| Susceptibility to Nucleophilic Attack | Increased (activation) |

| Regioselectivity of Electrophilic Attack | Ortho, Para-directing |

| Stability of Intermediates in SNAr | Stabilization of Meisenheimer complex |

Intermolecular Interactions in the Context of Derivatization

The derivatization of this compound can significantly influence its intermolecular interactions, which in turn affects its crystal packing and physical properties. The amide group is a key player in forming intermolecular hydrogen bonds. In the crystal structure of related benzamides, intermolecular N—H⋯O hydrogen bonds link molecules into chains. nih.govresearchgate.net

The introduction of fluorine can also lead to other types of non-covalent interactions, such as C-H⋯F and C-F⋯C interactions. mdpi.com Furthermore, fluorine substitution can suppress disorder in the crystal lattice. acs.org The derivatization at the amide nitrogen or the methyl group can introduce new functional groups capable of forming different types of intermolecular interactions, thereby allowing for the fine-tuning of the solid-state properties of the resulting compounds.

Spectroscopic Characterization and Advanced Structural Elucidation of 2,6 Difluoro 4 Methylbenzamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,6-Difluoro-4-methylbenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons, the amide protons, and the methyl group protons are distinctly observed. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

The aromatic region is of particular interest. Due to the symmetrical substitution pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent. Their signal is expected to appear as a doublet, resulting from coupling to the adjacent fluorine atoms. The methyl group protons at position 4 typically appear as a sharp singlet in the upfield region of the spectrum. The amide (-CONH₂) protons present as two broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic H-3, H-5 |

| Data not available | Data not available | Data not available | Amide (-NH₂) |

Note: Specific experimental values for chemical shifts and coupling constants are not available in the cited literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts are significantly affected by the attached atoms, particularly the electronegative fluorine and oxygen atoms.

The spectrum would show signals for the carbonyl carbon, the six aromatic carbons, and the methyl carbon. The carbons directly bonded to fluorine (C-2 and C-6) exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF), which is a key feature for their assignment. The signals for the other aromatic carbons (C-1, C-3, C-4, C-5) will also be influenced by coupling to the fluorine atoms, albeit to a lesser extent (²JCF, ³JCF, etc.). The carbonyl carbon signal appears in the downfield region, typical for amide carbonyls. spectrabase.com The methyl carbon signal is found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160-170 | Carbonyl (C=O) |

| 155-165 (d, ¹JCF) | Aromatic C-2, C-6 |

| 140-150 | Aromatic C-4 |

| 110-125 (t, ²JCF) | Aromatic C-1 |

| 110-120 (d, ³JCF) | Aromatic C-3, C-5 |

Note: The table indicates expected chemical shift ranges and splitting patterns. Specific experimental data is not available in the cited literature.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Discrimination of Positional Isomers

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.org For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. This technique is exceptionally powerful for distinguishing between different isomers, as the ¹⁹F chemical shifts are very sensitive to the electronic environment and the position of other substituents on the ring. rsc.org For instance, the ¹⁹F NMR spectrum of 2,5-Difluoro-4-methylbenzamide would show two distinct signals for the two non-equivalent fluorine atoms, clearly differentiating it from the 2,6-isomer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₈H₇F₂NO), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 171.05 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated and compared with the experimental value from HRMS to unequivocally confirm its molecular formula. Common fragmentation pathways for benzamides in MS often involve the cleavage of the amide bond, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netnist.govchemicalbook.com

Key expected absorptions include the N-H stretching vibrations of the primary amide group, which typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong, prominent peak usually found between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550-1640 cm⁻¹. Furthermore, the spectrum will show C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region, and aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3500 | N-H Stretch | Primary Amide (-CONH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 1630 - 1695 | C=O Stretch (Amide I) | Amide |

| 1550 - 1640 | N-H Bend (Amide II) | Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Note: This table represents typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Other Advanced Spectroscopic Techniques for Comprehensive Analysis (e.g., UV-Vis Absorption, Electron Spin Resonance, Cyclic Voltammetry)

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other advanced spectroscopic and analytical techniques can be employed to provide a deeper understanding of the electronic structure, stability, and redox properties of this compound. These methods, including UV-Vis absorption spectroscopy, electron spin resonance (ESR), and cyclic voltammetry (CV), offer complementary information crucial for a comprehensive characterization.

UV-Vis Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily governed by the benzamide (B126) chromophore, which consists of a benzene (B151609) ring conjugated with a carbonyl group. The expected electronic transitions are π → π* and n → π*.

π → π Transitions:* These are typically high-energy, intense absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the C=O double bond. For benzene, strong absorption occurs near 200 nm with a weaker, fine-structured band around 254 nm. msu.edu The presence of the amide substituent and other groups on the ring modifies these absorptions.

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity) and appear at longer wavelengths compared to the π → π* transitions. msu.edu

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane) Note: These are estimated values based on typical data for substituted benzamides. Actual experimental values may vary.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) |

| π → π | ~230 - 250 | > 10,000 |

| π → π (Benzene-like) | ~270 - 290 | 500 - 2,000 |

| n → π* | ~300 - 320 | < 100 |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. wikipedia.orgyoutube.com As such, it is a powerful tool for studying organic radicals, transition metal complexes, and triplet states. youtube.com

In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it is "ESR-silent" and would not produce a signal in a standard ESR experiment.

However, ESR spectroscopy could be hypothetically applied to study this system under specific conditions:

Radical Ion Formation: If this compound were to be chemically or electrochemically oxidized (to form a radical cation) or reduced (to form a radical anion), the resulting paramagnetic species could be detected and characterized by ESR.

Interaction with Paramagnetic Probes: The molecule could be studied indirectly by observing its interaction with a stable free radical or a paramagnetic metal ion. Changes in the ESR spectrum of the probe could provide information about the binding and local environment provided by the benzamide derivative.

To date, published research has not reported the ESR analysis of this compound or its radical ions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the reduction and oxidation processes of a substance. ossila.com By measuring the current response to a swept potential, CV can determine the redox potentials and provide insights into the stability of the oxidized and reduced species.

For this compound, the electrochemically active moieties are the aromatic ring and the amide group.

Reduction: The amide functional group is generally difficult to reduce electrochemically, requiring highly negative potentials. The reduction of the aromatic ring is also possible but typically occurs at very negative potentials, often outside the standard solvent window.

While specific CV data for this compound is not available, related studies on the electrochemical fluorination of aromatic compounds indicate that such reactions are conducted at potentials slightly higher than the substrate's first oxidation potential. acs.orgepa.gov

Table 2: Predicted Electrochemical Properties of this compound Note: Potentials are estimated versus a standard reference electrode (e.g., Ag/AgCl) in a common organic solvent like acetonitrile. These are predictive values based on functional group analysis.

| Process | Expected Potential Range (V vs. Ag/AgCl) | Expected Reversibility |

| Oxidation (Aromatic Ring) | +1.8 to +2.5 | Irreversible |

| Reduction (Amide/Ring) | < -2.0 | Irreversible |

Research Applications and Broader Scientific Utility of 2,6 Difluoro 4 Methylbenzamide

Strategic Role as a Synthetic Building Block in Diversified Organic Synthesis

In the realm of organic chemistry, the strategic value of a molecule is often determined by its ability to serve as a scaffold for the construction of more complex chemical entities. Benzamides, particularly those with fluorine substituents, are recognized for their utility as versatile intermediates in the synthesis of a wide array of organic compounds.

The utility of fluorinated benzamides as precursors in the synthesis of complex molecules is well-documented, particularly in the pharmaceutical industry. For instance, structurally related compounds such as 4-amino-2-fluoro-N-methylbenzamide and 4-bromo-2-fluoro-N-methylbenzamide serve as crucial intermediates in the synthesis of Enzalutamide, a potent anti-cancer therapeutic. These examples highlight the role of the fluoro-N-methylbenzamide core in providing a foundational structure that can be further elaborated through a series of chemical transformations to yield a biologically active molecule. The synthetic pathway to such complex molecules often involves multiple, carefully orchestrated steps where the benzamide (B126) moiety plays a pivotal role.

The synthesis of these complex molecules often involves a series of reactions where the benzamide derivative is a key starting material or an intermediate. The general synthetic strategies often employed are summarized in the table below.

| Reaction Type | Description | Relevance to Fluoro-Benzamides |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. | The aromatic ring of the benzamide can be functionalized to participate in reactions like Suzuki or Buchwald-Hartwig coupling to build more complex structures. |

| Nucleophilic Acyl Substitution | The amide group can be hydrolyzed or converted to other functional groups. | This allows for the modification of the benzamide moiety itself, providing further avenues for diversification. |

| Electrophilic Aromatic Substitution | Introduction of new substituents onto the aromatic ring. | The fluorine atoms direct the position of incoming electrophiles, allowing for regioselective synthesis of more complex derivatives. |

Chemical libraries, which are large collections of diverse compounds, are essential tools in drug discovery and chemical biology. The synthesis of these libraries often relies on the use of versatile building blocks that can be readily modified to generate a wide range of derivatives. While there is no specific documentation of 2,6-Difluoro-4-methylbenzamide in the generation of chemical libraries, the broader class of benzamides is frequently utilized for this purpose. The ability to systematically modify the substituents on the aromatic ring and the amide nitrogen allows for the creation of a vast number of structurally related compounds. This diversity is crucial for screening against biological targets to identify new lead compounds for drug development.

Contributions to Advanced Materials Science Research

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds attractive candidates for applications in materials science. The high electronegativity of fluorine can influence the molecular packing, thermal stability, and electronic energy levels of organic materials.

Fluorinated organic molecules have been investigated for their potential in electronic and optical devices, such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in these devices. Although there are no direct reports on the use of this compound in this context, the fundamental properties of fluorinated aromatics suggest that it could be a component of novel materials for organic electronics.

Development of Catalytic Systems and Ligands in Chemical Reactions

Integration into Metal-Organic Frameworks (MOFs) as Linkers or Nodes

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands, often referred to as linkers. youtube.comnih.gov The properties of MOFs, such as their porosity, stability, and functionality, are highly tunable and depend directly on the choice of the metal and the organic linker. ekb.egrsc.org

This compound possesses several features that make it a promising candidate for use as a component in MOF synthesis. While it would typically be the carboxylate analogue, 2,6-difluoro-4-methylbenzoic acid, that acts as the primary linker by coordinating to metal centers through its carboxylate group, the amide functionality of this compound offers alternative and supplementary roles.

Secondary Building Unit (SBU) Modification: The amide group can participate in the coordination sphere of the metal cluster, potentially influencing the final topology and properties of the framework. Its ability to form hydrogen bonds can also direct the self-assembly process and add stability to the resulting structure.

Post-Synthetic Modification: MOFs can be chemically altered after their initial synthesis in a process called post-synthetic modification. ekb.eg A pre-synthesized MOF containing reactive sites could be functionalized with this compound to introduce specific properties. The fluorine atoms, for instance, can enhance the framework's hydrophobicity, which is desirable for applications like gas separation or water harvesting. youtube.com

The table below summarizes the potential roles of benzamide-type molecules in MOF construction.

| Role in MOF Synthesis | Function | Conferred Property |

| Primary Linker (as carboxylate) | Connects metal nodes to form the framework | Defines pore size, shape, and basic framework topology |

| Secondary Functional Group | Hydrogen bonding, secondary coordination | Enhances structural stability, modifies pore environment |

| Post-Synthetic Modification Agent | Covalently attached to the framework after synthesis | Introduces new functionality (e.g., hydrophobicity from fluorine) |

Design of Ligands for Transition Metal Catalysis and Organocatalysis

The amide functional group is a cornerstone in the design of ligands for various catalytic processes. The nitrogen and oxygen atoms of the amide can act as a bidentate chelating unit for a transition metal center, forming a stable complex that can then catalyze a wide range of chemical transformations.

The structure of this compound is particularly relevant for ligand design in transition metal catalysis. rsc.orgsemanticscholar.org

Electronic Tuning: The two electron-withdrawing fluorine atoms on the aromatic ring significantly alter the electronic properties of the amide group. This inductive effect can modulate the electron density at the coordinated metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. rsc.org

Steric Influence: The ortho-fluorine atoms impose steric constraints around the amide bond. This can influence the coordination geometry of the metal complex and create a specific chiral environment, which is crucial for asymmetric catalysis. rsc.org

Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and oxidative stability of the resulting catalyst, leading to longer catalyst lifetimes and higher turnover numbers. rsc.org

In organocatalysis, which uses small organic molecules as catalysts, derivatives of this compound could be employed where the amide group acts as a hydrogen bond donor or acceptor, or as a directing group to control the stereochemical outcome of a reaction. researchgate.net

| Catalysis Type | Role of this compound Motif | Potential Applications |

| Transition Metal Catalysis | Chelating ligand for metal centers (e.g., Pd, Ir, Rh) | Cross-coupling reactions, hydrogenation, dehydrogenation rsc.orgmdpi.com |

| Organocatalysis | Hydrogen-bond donor/acceptor, directing group | Asymmetric synthesis of chiral molecules researchgate.net |

Utility in Investigating Structure-Property Relationships for Fluorinated Aromatic Amides

The systematic study of how chemical structure affects a molecule's physical and chemical properties is a fundamental aspect of chemistry. Fluorinated aromatic amides are a class of compounds where the introduction of fluorine atoms leads to predictable yet profound changes in their characteristics. researchgate.net

This compound serves as an excellent model compound for investigating these structure-property relationships. dcu.ie The impact of fluorine substitution is multifaceted:

Conformational Effects: The two ortho-fluorine atoms create significant steric hindrance, which forces the amide group to twist out of the plane of the aromatic ring. This contrasts with non-fluorinated benzamides where the amide group is often more coplanar with the ring. researchgate.netnih.gov This fixed conformation can have a significant impact on crystal packing and intermolecular interactions.

Acidity and Basicity (pKa): The high electronegativity of fluorine atoms has a strong inductive effect, which can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen. researchgate.net This influences the molecule's ability to participate in hydrogen bonding.

Lipophilicity: Fluorination generally increases the lipophilicity (the tendency to dissolve in fats and oils) of a molecule, which is a critical parameter in medicinal chemistry as it affects how a molecule is absorbed and distributed. nih.gov

Thermal Stability: Aromatic polyamides containing fluorine often exhibit enhanced thermal stability and solubility compared to their non-fluorinated counterparts. researchgate.net

The study of model compounds like this compound allows researchers to quantify these effects, providing valuable data for the rational design of more complex molecules, from high-performance polymers to pharmaceuticals. rsc.org

| Property | Influence of 2,6-Difluoro Substitution | Scientific Implication |

| Molecular Conformation | Increased dihedral angle between the ring and amide group researchgate.netnih.gov | Affects crystal packing, molecular recognition, and binding affinity. |

| Hydrogen Bonding | Altered N-H acidity and C=O basicity due to inductive effects. researchgate.net | Changes intermolecular interactions and self-assembly behavior. |

| Solubility & Lipophilicity | Enhanced solubility in organic solvents and increased lipophilicity. researchgate.netnih.gov | Important for material processability and pharmacokinetic properties. |

| Thermal Stability | Increased stability due to strong C-F bonds. researchgate.net | Leads to more robust materials for high-temperature applications. |

Scaffold for the Development of Chemical Probes for Academic Investigation

A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. researchgate.net These libraries are then used to search for molecules with specific biological activities, making them useful as chemical probes to study biological processes. The benzamide core is a common scaffold in medicinal chemistry.

This compound represents a "decorated" scaffold, where the fluoro and methyl groups provide a specific starting point for further chemical modification.

Modulation of Properties: As discussed, the fluorine atoms can be used to fine-tune properties like binding affinity, metabolic stability, and membrane permeability. researchgate.net This allows for the systematic optimization of a probe's performance.

Site for Further Functionalization: The aromatic ring can be further substituted, or the amide nitrogen can be functionalized, to introduce reporter groups (like fluorescent tags) or reactive groups for covalent labeling of biological targets.

¹⁹F NMR Spectroscopy: The presence of fluorine provides a powerful analytical handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique with a very low background signal in biological systems. A chemical probe containing this compound could be studied using ¹⁹F NMR to monitor its binding to a target protein or its fate within a cell.

By using this scaffold, researchers can develop specialized chemical tools to investigate enzyme function, receptor signaling, and other fundamental biological questions. rsc.org

Q & A

Q. What are the established synthetic routes for 2,6-Difluoro-4-methylbenzamide, and what are their key reaction conditions?

The synthesis typically begins with 2,6-difluoroaniline as a precursor. Acylation is achieved using benzoyl chloride or substituted benzoyl derivatives under basic conditions (e.g., pyridine or triethylamine) to form the benzamide core. The methyl group at the 4-position is introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. Key reaction parameters include temperature control (0–25°C for acylation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming fluorine substitution patterns and methyl group placement. NMR helps identify carbonyl and aromatic carbon environments.

- X-ray Crystallography : Resolves spatial arrangements of fluorine and methyl groups, hydrogen bonding, and crystal packing. SHELX programs (e.g., SHELXL) are widely used for structure refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Purification Strategies : Use gradient column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product. Contradictory yields may arise from trace moisture or impurities in starting materials, necessitating rigorous drying protocols .

Q. What strategies are recommended for resolving contradictory bioactivity data in studies involving this compound derivatives?

- Dose-Response Analysis : Confirm activity trends across multiple concentrations to rule out false positives/negatives.

- Target Validation : Use knockout cell lines or competitive binding assays to verify specificity for enzymes/receptors.

- Metabolic Stability Testing : Assess compound degradation in biological matrices (e.g., liver microsomes) to explain inconsistent in vitro vs. in vivo results .

Q. How can computational chemistry be applied to predict the reactivity or interactions of this compound in drug design?

- DFT Calculations : Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What are the best practices for analyzing hydrogen bonding patterns in the crystal structure of this compound derivatives?

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H or N–H···O bonds) using CrystalExplorer.

- Thermal Ellipsoid Plots : Assess positional disorder or dynamic motion of fluorine atoms via anisotropic displacement parameters.

- Lattice Energy Calculations : Compare experimental and computed (e.g., PIXEL method) energies to validate packing efficiency .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.